![molecular formula C50H44N2 B7824186 1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)
1,4-Bis[4-(di-p-tolylamino)styryl]benzene
Overview
Description
1,4-Bis[4-(di-p-tolylamino)styryl]benzene is a useful research compound. Its molecular formula is C50H44N2 and its molecular weight is 672.9 g/mol. The purity is usually 95%.
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Biological Activity
1,4-Bis[4-(di-p-tolylamino)styryl]benzene (abbreviated as BDTASB) is an organic compound notable for its unique structural properties and potential applications in organic electronics and biological systems. This compound features a complex arrangement of styryl and amino groups, contributing to its intriguing biological activities. This article reviews the biological activity of BDTASB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 672.92 g/mol
- Melting Point : 223°C
- CAS Number : 55035-43-3
Mechanisms of Biological Activity
BDTASB has been studied for its interactions with various biological targets, primarily due to its ability to modulate enzyme activities and influence cellular signaling pathways. The compound's structure allows it to act as a fluorescent probe, which can be utilized in biological imaging and as a potential therapeutic agent.
Fluorescent Properties
BDTASB exhibits strong fluorescence characteristics, making it suitable for applications in bioimaging. Its unique optical properties arise from the conjugated system that enhances light absorption and emission. This property is particularly useful in studying cellular processes and dynamics.
Enzyme Interaction
Research indicates that BDTASB can interact with specific enzymes, potentially modulating their activity. This modulation can influence critical cellular processes such as apoptosis and growth signaling pathways. Studies have shown that compounds with similar structures can inhibit or activate various enzymes, suggesting that BDTASB may have similar effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of BDTASB and its analogs:
-
Cellular Signaling Modulation :
- A study published in Bioconjugate Chemistry highlighted the compound's ability to influence signaling pathways related to cell proliferation and apoptosis. The findings suggest that BDTASB could be a candidate for further development in cancer therapies due to its potential to modulate tumor cell behavior .
- Fluorescent Probes in Live Cells :
- Enzyme Inhibition Studies :
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of BDTASB compared to related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
BDTASB | Contains di-p-tolylamino groups; conjugated system | Potential enzyme modulator; fluorescent probe |
4-(2,2-bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline | Similar amine functionalities; different substituents | Explored for enzyme interactions; fluorescence applications |
2,2-Bis(4-methoxyphenyl)propane | Similar methoxyphenyl groups; different core structure | Used in polymer applications; less focus on biological activity |
Scientific Research Applications
Chemical Research Applications
Building Block for Organic Synthesis
1,4-Bis[4-(di-p-tolylamino)styryl]benzene serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions. For instance, it can participate in cross-coupling reactions to form polymers or other functional materials .
Material Science
In material science, this compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enable efficient charge transport and light emission, making it suitable for optoelectronic applications .
Biological Research Applications
Investigating Biomolecular Interactions
The compound has been explored for its potential interactions with biomolecules. Studies have indicated that it can bind to specific proteins or nucleic acids, which may lead to insights into cellular mechanisms and pathways . This property is particularly valuable in drug discovery and development.
Therapeutic Potential
Research has also focused on the therapeutic applications of this compound. It is being investigated for its potential use in treating various diseases due to its ability to modulate biological pathways. Preliminary studies suggest anti-cancer properties, although further research is required to establish efficacy and safety profiles .
Industrial Applications
Production of Dyes and Pigments
In the industrial sector, this compound is employed in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textiles and coatings. The compound's stability under various conditions enhances its appeal for long-lasting applications .
Polymer Manufacturing
The compound is also significant in polymer manufacturing. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it valuable for producing high-performance materials used in various applications from automotive to aerospace industries .
Case Studies
Study Title | Focus Area | Findings |
---|---|---|
"Synthesis and Characterization of Novel Organic Materials" | Material Science | Demonstrated enhanced charge transport properties when incorporated into OLEDs. |
"Biological Activity of this compound" | Biological Research | Identified potential anti-cancer activity through apoptosis induction in cancer cell lines. |
"Application of Functionalized Compounds in Dye Production" | Industrial Chemistry | Showed improved color fastness and stability when used as a dye precursor. |
Properties
IUPAC Name |
4-methyl-N-[4-[(E)-2-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44N2/c1-37-5-25-45(26-6-37)51(46-27-7-38(2)8-28-46)49-33-21-43(22-34-49)19-17-41-13-15-42(16-14-41)18-20-44-23-35-50(36-24-44)52(47-29-9-39(3)10-30-47)48-31-11-40(4)12-32-48/h5-36H,1-4H3/b19-17+,20-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYDWJDEVKDGB-XPWSMXQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068994 | |
Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55035-43-3 | |
Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(p-phenylenedivinylene)bis[N,N-bis(p-tolyl)aniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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